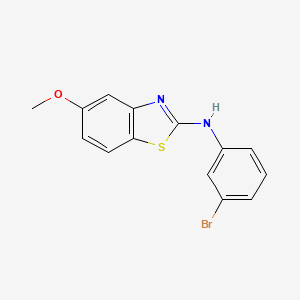

N-(3-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2OS/c1-18-11-5-6-13-12(8-11)17-14(19-13)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUCOWZGAGLMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Methoxylation: The methoxy group is introduced by reacting the benzothiazole derivative with methanol in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction of the bromine atom can yield the corresponding phenyl derivative.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHBrNO

Molecular Weight : 189.03 g/mol

Structure : The compound features a five-membered ring with two nitrogen atoms, a bromine atom at the fourth position, a methoxy group at the third position, and a methyl group at the first position.

Chemistry

4-Bromo-3-methoxy-1-methyl-1H-pyrazole serves as a building block for synthesizing more complex heterocyclic compounds. It is utilized in various organic synthesis reactions due to its reactivity and ability to participate in substitution reactions.

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties . Pyrazole derivatives have been shown to inhibit oxidative phosphorylation and ATP exchange reactions, which are crucial for cellular energy metabolism. This inhibition may lead to altered cellular metabolism with potential therapeutic effects against diseases.

Medicine

In medicinal chemistry, 4-bromo-3-methoxy-1-methyl-1H-pyrazole acts as an intermediate in the synthesis of pharmaceutical compounds. Its potential therapeutic applications are under investigation, particularly in cancer treatment and antimicrobial therapies.

Industry

The compound is also relevant in the development of agrochemicals and materials science. Its unique chemical properties make it suitable for use in formulating pesticides and other agricultural products.

Antimicrobial Activity

4-Bromo-3-methoxy-1-methyl-1H-pyrazole has demonstrated promising antimicrobial properties against various bacterial strains. Preliminary studies suggest effective activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging between 40 to 50 µg/mL. Further research is required to establish specific MIC values for this compound.

Anticancer Properties

The compound is being evaluated for its anticancer effects , with studies indicating that pyrazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases. Case studies have shown that related compounds affect lactate dehydrogenase (LDH) enzyme activity in breast cancer cells, suggesting a pathway for therapeutic intervention.

Anticancer Efficacy

In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through mechanisms such as mitochondrial disruption. Although specific data on 4-bromo-3-methoxy-1-methyl-1H-pyrazole's effects are still emerging, it may share similar mechanisms with other pyrazoles.

Antimicrobial Testing

A comparative study involving various pyrazole derivatives revealed significant antibacterial activity against strains like E. coli and S. aureus. The study indicated that some derivatives exhibited MICs comparable to established antibiotics, highlighting the potential of 4-bromo-3-methoxy-1-methyl-1H-pyrazole as a candidate for further development.

Pharmacokinetics

The pharmacokinetic profile of 4-bromo-3-methoxy-1-methyl-1H-pyrazole indicates good solubility in methanol, which may enhance its absorption and bioavailability in biological systems. Understanding these properties is essential for evaluating its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

Table 1: Key Structural and Functional Differences

- Halogen Substituents: Bromine (Br) in the target compound increases lipophilicity (LogP ~3.15 predicted) compared to chlorine (Cl) in 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

- Solubility : The bromophenyl group in the target compound likely reduces water solubility compared to smaller substituents (e.g., -NH₂ in CBK277756) .

- Crystallographic Behavior : Structural analogs (e.g., 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) form planar conformations stabilized by π-π stacking, a feature critical for crystallographic studies .

Biological Activity

N-(3-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This specific compound is characterized by a bromine atom on the phenyl ring and a methoxy group on the benzothiazole ring, contributing to its unique chemical properties and potential biological effects.

- Chemical Formula: C14H12BrN2OS

- CAS Number: 890961-50-9

-

Molecular Structure:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzothiazole Ring: Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

- Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

- Methoxylation: Introduction of the methoxy group through reaction with methanol in the presence of a base.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. This compound has been investigated for its potential against various pathogens:

| Pathogen | Activity Observed |

|---|---|

| Escherichia coli | Moderate to strong inhibition |

| Staphylococcus aureus | Effective against strains |

| Helicobacter pylori | Potential therapeutic use |

The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

This compound has shown promise in anticancer studies. In vitro testing against various cancer cell lines has demonstrated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 4.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 6.7 | Inhibition of PI3K/mTOR signaling pathway |

| HCT116 (Colon Cancer) | 5.2 | Cell cycle arrest and apoptosis induction |

The compound appears to exert its effects by modulating key signaling pathways involved in cell proliferation and survival.

Case Studies

Several studies have highlighted the biological activities of this compound:

-

Study on Antimicrobial Efficacy:

- Conducted by source, this study evaluated various benzothiazole derivatives against a panel of bacterial strains, revealing significant antimicrobial properties for compounds similar to N-(3-bromophenyl)-5-methoxy derivatives.

-

Anticancer Evaluation:

- A comprehensive study published in source assessed the antiproliferative activity of benzothiazole derivatives against multiple cancer cell lines, showing that modifications like bromination and methoxylation enhance cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of 2-aminobenzothiazole derivatives with substituted bromophenyl precursors. Key steps include:

- Cyclization : Use of coupling agents like POCl₃ or polyphosphoric acid under reflux conditions (60–90°C) to form the benzothiazole core .

- Substitution : Bromine introduction via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃) or Suzuki-Miyaura coupling for regioselective functionalization .

- Purification : Recrystallization from methanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity .

- Critical Parameters : Reaction time (12–24 hr), temperature control, and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to bromophenyl halide) significantly affect yields (reported 35–70%) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the bromophenyl group at δ 7.2–7.8 ppm) .

- FTIR : Identify key functional groups (C=N stretch ~1612 cm⁻¹, C-Br ~613 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 351.0 for C₁₄H₁₀BrN₂OS) .

- X-ray Crystallography : Resolves bond angles/distances (e.g., dihedral angles between benzothiazole and bromophenyl moieties ~15–25°) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what targets are plausible?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., PfDHFR for antimalarial activity or EGFR for anticancer potential). Focus on:

- Binding Affinity : Bromophenyl groups may occupy hydrophobic pockets, while methoxy groups form hydrogen bonds with catalytic residues .

- SAR Analysis : Compare with analogs (e.g., fluoro/methoxy substitutions) to optimize selectivity .

- MD Simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories (AMBER/CHARMM force fields) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer :

- Assay Standardization :

- Dose-Response Curves : Test across multiple cell lines (e.g., MCF-7, HeLa) or bacterial strains (e.g., S. aureus, E. coli) with consistent IC₅₀ protocols .

- Control Compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .

- Mechanistic Studies :

- ROS Detection : Use DCFH-DA probes to evaluate oxidative stress induction in cancer cells .

- Enzyme Inhibition Assays : Quantify PFOR (pyruvate:ferredoxin oxidoreductase) activity inhibition, a target in anaerobic pathogens .

Q. How do substituent modifications (e.g., replacing bromine with chlorine) alter physicochemical properties and reactivity?

- Methodological Answer :

- Computational Chemistry : DFT calculations (B3LYP/6-31G*) predict electronic effects (e.g., Cl’s higher electronegativity reduces electron density on the benzothiazole ring vs. Br) .

- Experimental Validation :

- Solubility : LogP measurements (shake-flask method) show Br substitution increases hydrophobicity (LogP ~3.5 vs. Cl ~2.8) .

- Reactivity : Bromine’s leaving-group ability enhances nucleophilic aromatic substitution rates (e.g., in Pd-catalyzed cross-couplings) .

Structural and Mechanistic Insights

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence material properties?

- Methodological Answer :

- Hydrogen Bonding : N–H⋯N and C–H⋯O interactions (e.g., between benzothiazole NH and methoxy O) form centrosymmetric dimers, as resolved by X-ray .

- π-π Stacking : Face-to-face stacking of bromophenyl rings (distance ~3.5 Å) enhances thermal stability (TGA decomposition >250°C) .

Q. How can spectroscopic data distinguish between isomeric forms (e.g., 3-bromo vs. 4-bromo substitution)?

- Methodological Answer :

- NOESY NMR : Correlates spatial proximity of protons (e.g., methoxy group with adjacent aromatic protons in 5-methoxy-1,3-benzothiazole) .

- XPS : Bromine 3d₅/₂ binding energy shifts (~70 eV for para vs. 69.5 eV for meta substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.